N2-ethyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide
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Overview
Description
Indoles and thiophenes are significant types of heterocycles. They are found in various natural products and drugs . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of indole and thiophene derivatives has attracted the attention of the chemical community . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Thiophene contains a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Indole and thiophene derivatives are utilized in industrial chemistry and material science . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Indoles are physically crystalline and colorless in nature with specific odors . Thiophene derivatives show a variety of properties and applications .Scientific Research Applications
Allosteric Modulation of CB1
Indole-2-carboxamides, including variations like the one you're interested in, have been studied for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). These compounds show promising potential due to their binding affinity and cooperativity, impacting the function of CB1 receptors (Khurana et al., 2014).
Neuropeptide Y Y2 Receptor Antagonism
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl) compounds have demonstrated inhibitory effects on the neuropeptide Y Y2 receptor, suggesting potential applications in neurological research and therapy (Bonaventure et al., 2004).
β-Secretase (BACE1) Inhibition
N-(2-(Piperazin-1-yl)phenyl)aryl carboxamide derivatives, which are structurally similar to the compound , have been synthesized as β-secretase inhibitors. This is particularly relevant in the context of Alzheimer's disease research (Edraki et al., 2015).
Computational Studies on Spiro-Heterocycle Formation
Computational studies have been conducted on related indoline compounds to understand the reaction mechanisms involved in spiro-heterocycle formation. This research provides valuable insights into the synthesis processes of complex organic compounds (Siaka et al., 2017).
In Vitro and In Vivo Anticancer Activity
Indole-based compounds like Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide have shown promising in vitro and in vivo anticancer activities, indicating potential therapeutic applications in cancer treatment (Mahale et al., 2014).
Synthesis and Transformations
Studies have also focused on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, exploring the chemical properties and potential applications of these compounds in various fields (Cucek & Verček, 2008).
Sequential Activation and Deactivation of Protein Function
Research on photolabile caging groups, including those related to indole compounds, has enabled the sequential activation and deactivation of protein functions, a crucial aspect in biochemical and pharmaceutical research (Goguen et al., 2011).
Antibacterial and Antifungal Activity
Studies have been conducted on the antibacterial and antifungal activities of certain indole derivatives and their complexes, showcasing their potential in addressing microbial infections (Altundas et al., 2010).
Mechanism of Action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Similarly, thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the investigation of novel methods of synthesis and the development of new useful derivatives are promising future directions .
Properties
IUPAC Name |
2-N-ethyl-1-N-thiophen-2-yl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-2-17-15(20)13-10-11-6-3-4-7-12(11)19(13)16(21)18-14-8-5-9-22-14/h3-9,13H,2,10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKSRXMUDHOKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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